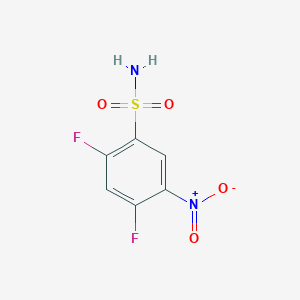

2,4-Difluoro-5-nitrobenzenesulfonamide

Description

Significance of Sulfonamide Functional Groups as Synthetic Scaffolds

The sulfonamide functional group is a cornerstone in medicinal and synthetic organic chemistry. researchgate.net It is a key structural motif in a multitude of therapeutic agents, including antitumor, anti-inflammatory, antibacterial, and antifungal drugs. researchgate.netresearchgate.net The prevalence of this scaffold in the pharmaceutical industry is substantial and continues to grow annually. researchgate.net Sulfonamides are recognized as indispensable pharmacophores in medicinal chemistry, with a significant percentage of new molecular entities approved by regulatory bodies containing this motif. acs.org

Beyond their direct biological activity, sulfonamides serve as versatile synthetic handles and scaffolds. researchgate.netacs.org The development of novel synthetic methodologies for creating diverse cyclic and acyclic sulfonamides is an active area of research. nih.gov These methods leverage the reactivity of the sulfonamide group to build complex, biologically intriguing molecules. nih.gov The ability of the sulfonamide moiety to act as an amide isostere and participate in specific binding interactions with proteins, such as forming hydrogen bonds, further enhances its value in rational drug design. acs.org The exploration of sulfonamide chemistry continues to yield compounds with high efficacy and reduced toxicity, underscoring the enduring importance of this functional group. researchgate.net

The Strategic Role of Fluorine Atoms in Tailoring Molecular Properties and Reactivity

The incorporation of fluorine atoms into organic molecules is a powerful strategy in modern drug discovery and materials science. researchgate.net Fluorine's unique properties, including its small size, high electronegativity, and ability to form strong bonds with carbon, allow for the fine-tuning of a molecule's physicochemical and pharmacokinetic characteristics. mdpi.comijfans.org Strategically placed fluorine atoms can significantly enhance metabolic stability by blocking sites susceptible to oxidative metabolism, as the carbon-fluorine bond is stronger than a carbon-hydrogen bond. ijfans.orgtandfonline.com

Furthermore, fluorine substitution can modulate a compound's lipophilicity, acidity (pKa), dipole moment, and membrane permeability, which in turn affects its bioavailability and biodistribution. researchgate.netmdpi.comijfans.org The introduction of fluorine can also lead to enhanced binding affinity of a ligand to its target protein without significantly increasing the molecule's size. tandfonline.com This is due to the similar van der Waals radius of fluorine compared to hydrogen. tandfonline.com Consequently, about 20% of top-selling pharmaceuticals contain at least one fluorine atom, a testament to its strategic importance in medicinal chemistry. researchgate.net

Contextualization of Nitro-Substituted Benzenesulfonamides in Advanced Organic Synthesis

Nitro-substituted aromatic compounds are highly versatile and valuable building blocks in organic synthesis. frontiersin.org The nitro group is a powerful electron-withdrawing group, which activates the aromatic ring for nucleophilic aromatic substitution reactions and influences the regioselectivity of other transformations. Its diverse reactivity allows it to be used in carbon-carbon and carbon-heteroatom bond formation and a wide array of functional group interconversions. frontiersin.org

Specifically, nitro-substituted benzenesulfonamides have been employed in the synthesis of various heterocyclic compounds. researchgate.net For instance, they have been used in the synthesis of 2,3-disubstituted quinoline-4-carbonitriles through a Truce-Smiles rearrangement. researchgate.net The nitro group itself can serve as a precursor to an amino group through reduction, a fundamental transformation that opens pathways to a vast number of derivatives, including secondary and tertiary amines via reductive alkylation. frontiersin.org This accessibility and the unique reactivity imparted by the nitro group make nitro-substituted benzenesulfonamides, such as 2,4-difluoro-5-nitrobenzenesulfonamide, valuable intermediates for creating pharmaceutically relevant substances and complex organic materials. frontiersin.orgrsc.org

Structure

3D Structure

Properties

Molecular Formula |

C6H4F2N2O4S |

|---|---|

Molecular Weight |

238.17 g/mol |

IUPAC Name |

2,4-difluoro-5-nitrobenzenesulfonamide |

InChI |

InChI=1S/C6H4F2N2O4S/c7-3-1-4(8)6(15(9,13)14)2-5(3)10(11)12/h1-2H,(H2,9,13,14) |

InChI Key |

FOVZKBNCWNHINN-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1S(=O)(=O)N)F)F)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 2,4 Difluoro 5 Nitrobenzenesulfonamide and Analogues

Classical Approaches to Benzenesulfonamide (B165840) Synthesis

The foundational methods for constructing benzenesulfonamides have been established for many years and continue to be relevant in many synthetic applications. These classical routes typically involve the formation of a sulfonyl chloride intermediate followed by amidation.

Amidation Reactions Utilizing Sulfonyl Chlorides

The reaction of a sulfonyl chloride with an amine is a cornerstone of sulfonamide synthesis. thieme-connect.com This method is widely employed due to the high reactivity of the sulfonyl chloride group, which readily undergoes nucleophilic attack by a primary or secondary amine. The reaction typically proceeds in the presence of a base to neutralize the hydrochloric acid byproduct. mdpi.com While effective and high-yielding, this approach is dependent on the prior synthesis of the active sulfonyl chloride intermediate, which can involve harsh reagents. thieme-connect.comchemrxiv.org

The general transformation is as follows: R-SO₂Cl + R'R''NH → R-SO₂NR'R'' + HCl

Variations of this method have been developed to improve conditions. For instance, the use of water as a solvent and an inorganic base like sodium carbonate represents a greener alternative to traditional organic solvents and bases. mdpi.comrsc.org This modified Schotten-Baumann condition can, however, be complicated by the potential hydrolysis of the sulfonyl chloride. mdpi.com Another approach involves solvent-free sulfonylation of amines with arylsulfonyl chlorides at room temperature. sci-hub.se

Sulfonation Reactions for the Preparation of Related Intermediates

The introduction of a sulfonic acid group (–SO₂OH) onto an aromatic ring is a critical step in preparing the necessary intermediates for sulfonamide synthesis. Aromatic sulfonation is a reversible electrophilic aromatic substitution reaction. wikipedia.orglibretexts.org The choice of sulfonating agent is crucial and often includes sulfuric acid, oleum (B3057394) (fuming sulfuric acid), or chlorosulfuric acid. wikipedia.orgmasterorganicchemistry.com

For the synthesis of intermediates related to 2,4-Difluoro-5-nitrobenzenesulfonamide, the starting material is typically a substituted nitrobenzene. Specifically, 2,4-difluoro-5-nitrobenzenesulfonic acid can be synthesized via the sulfonation of 2,4-difluoronitrobenzene (B147775). chemicalbook.com The reaction conditions, such as temperature and acid concentration, must be carefully controlled to achieve the desired regioselectivity and yield, as well as to manage the reversible nature of the reaction. wikipedia.orglibretexts.org In some processes, dehydrating agents like thionyl chloride can be added to drive the reaction equilibrium forward. wikipedia.org

Modern Catalytic Strategies in Sulfonamide Synthesis

Recent advancements in organic synthesis have led to the development of powerful catalytic methods for forming sulfonamides. These strategies often bypass the need for pre-functionalized sulfonyl chlorides and offer milder reaction conditions, broader substrate scope, and improved functional group tolerance.

Palladium-Catalyzed Sulfonamidations of Electron-Deficient Aryl Halides

Palladium catalysis has emerged as a versatile tool for C-N and C-S bond formation. Palladium-catalyzed protocols have been developed for the direct synthesis of sulfonamides from aryl halides. nih.gov One such method involves a three-component coupling of aryl iodides, a sulfur dioxide source like DABCO·(SO₂)₂, and hydrazines to yield aryl N-aminosulfonamides. nih.gov

Another strategy is the palladium-catalyzed sulfination of aryl and heteroaryl halides, which produces aryl sulfinates. These intermediates can then be converted to sulfonamides in a one-pot protocol. nih.gov These methods are significant as they can be applied to electron-deficient aryl halides, which are relevant precursors for compounds like this compound.

| Catalyst/Ligand | Reactants | Key Features |

| Palladium Complex | Aryl Halide, SO₂ Source, Amine/Hydrazine | Direct three-component coupling. nih.gov |

| Palladium/Josiphos | Aryl Halide, DABSO | Provides access to sulfinates, which are precursors to sulfonamides. nih.gov |

| Palladium/rac-BINAP | Imidazolylsulfonates, Amines | Improved functional group tolerance without a strong base. capes.gov.bryoutube.com |

Copper-Catalyzed and Photoredox-Mediated Approaches

Copper catalysis offers a cost-effective and efficient alternative to palladium for sulfonamide synthesis. A prominent copper-catalyzed method is the three-component reaction of aryl boronic acids, a sulfur dioxide surrogate such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), and amines. acs.orgscispace.comnih.gov This approach is notable for its broad substrate scope, accommodating various aryl and heteroaryl boronic acids as well as a wide range of amines. scispace.comnih.gov

Photoredox catalysis represents a paradigm shift in synthetic chemistry, using visible light to initiate reactions under mild conditions. domainex.co.uk Synergistic photoredox and copper catalysis have been employed to synthesize sulfonamides from aryl radical precursors, amines, and a sulfur dioxide source at room temperature. acs.org This dual catalytic system can effectively handle electron-deficient amines and offers good functional group compatibility. acs.org Other photoredox methods involve the deoxygenative radical transformation of alcohols to sulfinamides, which can then be converted to sulfonamides. rsc.org

| Method | Catalyst System | Key Features |

| Copper-Catalyzed | Cu(II) Catalyst | Single-step synthesis from aryl boronic acids, SO₂ (from DABSO), and amines. acs.orgscispace.com |

| Copper-Catalyzed | Copper Catalyst | Three-component reaction using nitroarenes, arylboronic acids, and potassium metabisulfite. rsc.org |

| Photoredox/Copper | Photocatalyst + CuCl₂ | Synergistic catalysis for single-step synthesis from aryl radical precursors. acs.org |

| Photoredox | Organic Photocatalyst | Deoxygenative radical addition to N-tritylsulfinylamine to produce sulfinamides. rsc.org |

Green Chemistry Principles in the Development of Environmentally Benign Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic routes for sulfonamides, aiming to reduce waste, avoid hazardous substances, and improve energy efficiency. sci-hub.setandfonline.com

Key green strategies include:

Aqueous Synthesis: Performing reactions in water instead of volatile organic solvents. A facile method for sulfonamide synthesis uses equimolar amounts of sulfonyl chlorides and amines in water with dynamic pH control, eliminating the need for organic bases and simplifying product isolation to filtration after acidification. mdpi.comrsc.org

Solvent-Free Reactions (Mechanochemistry): A mechanochemical approach using a ball mill enables the solvent-free, one-pot synthesis of sulfonamides from disulfides. rsc.org This method involves a tandem oxidation-chlorination followed by amination, utilizing cost-effective and environmentally friendly reagents. rsc.org

Catalytic Processes: The use of efficient and recyclable catalysts minimizes waste. For example, a magnetite-immobilized nano-ruthenium catalyst has been developed for the direct coupling of sulfonamides and alcohols, where water is the only byproduct and the magnetic catalyst is easily recovered and reused. acs.org

These green methodologies not only reduce the environmental impact of chemical synthesis but also can offer advantages in terms of cost-effectiveness and safety. tandfonline.comrsc.org

Synthesis of Key Precursors and Derivatization Routes

The preparation of this compound hinges on the successful synthesis of its precursor, 2,4-difluoro-5-nitrobenzenesulfonyl chloride. This intermediate is typically derived from 2,4-difluoronitrobenzene through electrophilic substitution.

Pathways Involving 2,4-Difluoronitrobenzene as a Starting Material

A significant pathway to fluoronitrobenzenesulfonyl chlorides, including the precursor to the title compound, commences with 2,4-difluoronitrobenzene. A two-step methodology has been reported for the synthesis of isomeric fluoronitrobenzenesulfonyl chlorides from difluoronitrobenzenes. researchgate.net This procedure involves an initial regioselective reaction with a thiol, followed by oxidative cleavage.

In the first step, 2,4-difluoronitrobenzene undergoes a nucleophilic aromatic substitution reaction with a thiol, such as phenylmethanethiol. The position of the substitution is directed by the activating nitro group. The subsequent step involves the oxidative cleavage of the resulting thioether with chlorine to yield the desired sulfonyl chloride. researchgate.net

While direct chlorosulfonylation of 2,4-difluoronitrobenzene with chlorosulfonic acid is a potential route, the regioselectivity can be influenced by the strong activating and directing effects of the fluorine and nitro substituents. globalspec.com The use of an excess of chlorosulfonic acid, either neat or in a solvent, is generally employed to drive the reaction towards the formation of the sulfonyl chloride. globalspec.com

| Starting Material | Reagent(s) | Intermediate | Product | Reference |

| 2,4-Difluoronitrobenzene | 1. Phenylmethanethiol 2. Chlorine | 2,4-Difluoro-5-nitro-phenyl(phenylmethyl)sulfane | 2,4-Difluoro-5-nitrobenzenesulfonyl chloride | researchgate.net |

| 2,4-Difluoronitrobenzene | Chlorosulfonic acid | - | 2,4-Difluoro-5-nitrobenzenesulfonyl chloride | globalspec.com |

This table outlines the synthetic pathways to 2,4-difluoro-5-nitrobenzenesulfonyl chloride starting from 2,4-difluoronitrobenzene.

Following the synthesis of 2,4-difluoro-5-nitrobenzenesulfonyl chloride, the formation of the primary sulfonamide, this compound, is achieved through its reaction with ammonia. This is a standard procedure in sulfonamide synthesis. libretexts.org

Preparation of N-Substituted this compound Derivatives

The synthesis of N-substituted this compound derivatives is typically achieved by reacting the precursor, 2,4-difluoro-5-nitrobenzenesulfonyl chloride, with a diverse range of primary or secondary amines. This reaction, a classic example of nucleophilic acyl substitution at the sulfur atom, allows for the introduction of various alkyl, aryl, or heterocyclic moieties onto the sulfonamide nitrogen.

The general methodology involves the treatment of the sulfonyl chloride with the desired amine, often in the presence of a base to neutralize the hydrochloric acid formed during the reaction. semanticscholar.org Common bases used for this purpose include diisopropylethylamine (DIPEA) or other non-nucleophilic organic bases. The reaction is typically carried out in an appropriate solvent, such as dichloromethane (B109758) or tetrahydrofuran. semanticscholar.org

A study on the synthesis of novel benzhydrylpiperazine-coupled nitrobenzenesulfonamide hybrids illustrates a similar approach. In this work, various nitro-substituted benzenesulfonyl chlorides were reacted with different amine derivatives. semanticscholar.org The purification of the final N-substituted sulfonamides was accomplished using column chromatography. semanticscholar.org This method highlights the versatility of using sulfonyl chlorides to generate a library of N-substituted derivatives. The reactivity of the sulfonyl chloride is enhanced by the electron-withdrawing nitro and fluoro groups on the benzene (B151609) ring, facilitating the nucleophilic attack by the amine.

| Sulfonyl Chloride | Amine | Base | Product | Reference |

| 2,4-Dinitrobenzenesulfonyl chloride | Amine derivatives (6a-l) | DIPEA | N-substituted 2,4-dinitrobenzenesulfonamides (7a-aa) | semanticscholar.org |

| Benzenesulfonyl chloride | Primary or Secondary Amine | Aqueous Base (e.g., NaOH) | N-substituted benzenesulfonamide | libretexts.org |

This table presents examples of the synthesis of N-substituted sulfonamides from the corresponding sulfonyl chlorides and amines.

The principles demonstrated in these syntheses are directly applicable to the preparation of N-substituted this compound derivatives. By selecting the appropriate primary or secondary amine, a wide array of analogues can be synthesized for various research applications.

Chemical Reactivity and Transformation Mechanisms

Reactivity Profile of the Sulfonamide Moiety in Organic Transformations

The sulfonamide group (–SO₂NH₂) is a robust and versatile functional group in organic synthesis. Its reactivity is significantly influenced by the strong electron-withdrawing nature of the attached 2,4-difluoro-5-nitrophenyl group.

Nucleophilic aromatic substitution (SNAr) is a critical reaction for modifying aromatic rings. This reaction is contingent on the presence of strong electron-withdrawing groups that can activate the ring towards attack by a nucleophile. libretexts.orglibretexts.org The reaction proceeds via a two-step addition-elimination mechanism, where the rate-determining step is the initial attack of the nucleophile to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. mdpi.comlibretexts.org

In 2,4-Difluoro-5-nitrobenzenesulfonamide, both the sulfonamide group and, more significantly, the nitro group (NO₂) act as powerful activating groups. They withdraw electron density from the benzene (B151609) ring, making the ring carbons more electrophilic and susceptible to nucleophilic attack. For the SNAr reaction to proceed efficiently, the electron-withdrawing group must be positioned ortho or para to the leaving group to effectively stabilize the negative charge of the Meisenheimer intermediate through resonance. libretexts.orglibretexts.orgmasterorganicchemistry.com In this molecule, the nitro group is ortho to one fluorine atom (at C4) and meta to the other (at C2), while the sulfonamide group is ortho to the other fluorine (at C2) and meta to the C4 fluorine. This positioning significantly facilitates the substitution of the fluorine atoms.

Sulfonyl groups are widely employed as protecting groups for amines. chem-station.com The reaction of an amine with a sulfonyl chloride, such as the precursor to the title compound, converts the basic and nucleophilic amine into a significantly less reactive sulfonamide. chem-station.comyoutube.com This protective function stems from the delocalization of the nitrogen lone pair of electrons into the adjacent sulfonyl group, which reduces the amine's basicity and nucleophilicity. youtube.com

Sulfonamides are known for their high stability across a broad spectrum of reaction conditions, including both acidic and basic environments, making them reliable protecting groups during complex multi-step syntheses. chem-station.comorgsyn.org The 2,4-difluoro-5-nitrophenylsulfonyl group, as a specific example of a nitrobenzenesulfonyl (nosyl) derivative, offers this robust protection.

While the stability of sulfonamides is advantageous for protection, their removal can be challenging, often requiring harsh conditions. orgsyn.org However, the presence of the electron-withdrawing nitro group in nosyl-type sulfonamides like this compound provides specific and milder deprotection pathways. chem-station.com

The most common method for cleaving nitrobenzenesulfonamides is through nucleophilic attack at the sulfur atom, facilitated by a soft nucleophile like a thiolate. chem-station.com This is the basis of the Fukuyama amine synthesis. chem-station.com The general mechanism involves the addition of the thiolate to the electron-deficient sulfonyl sulfur, followed by the cleavage of the sulfur-nitrogen (S-N) bond to release the free amine.

| Deprotection Method | Reagents | Mechanism | Key Features |

| Thiolysis | Thiol (e.g., thiophenol) and a base (e.g., K₂CO₃) | Nucleophilic attack by thiolate on the sulfur atom, leading to S-N bond cleavage. chem-station.comnih.gov | Mild conditions; specific for nitro-activated sulfonamides. chem-station.com |

| Acidic Hydrolysis | Strong acids (e.g., Trifluoromethanesulfonic acid) | Protonation of the sulfonamide followed by nucleophilic attack of water, leading to S-N bond cleavage. organic-chemistry.orgresearchgate.net | Can be chemoselective for electron-deficient N-arylsulfonamides. organic-chemistry.org |

| Reductive Cleavage | Dissolving metals (e.g., Li/NH₃) or other reducing agents | One-electron reduction of the sulfonyl group. chem-station.comyoutube.com | Effective but often requires strongly reducing, non-selective conditions. |

| Electrochemical Cleavage | Electrolysis at a specific potential | Selective reduction of the sulfonimide function to cleave the S-N bond. nih.gov | Highly chemoselective and can be performed under mild conditions. nih.gov |

Influence of Fluorine Atoms on Aromatic Reactivity

The substitution of hydrogen with fluorine atoms has a profound and often counterintuitive effect on the reactivity of the aromatic ring.

In the context of SNAr reactions, aryl fluorides are often more reactive than their chloro, bromo, or iodo counterparts. libretexts.orgyoutube.com This enhanced reactivity is counterintuitive because fluoride (B91410) is a poor leaving group in Sₙ1 and Sₙ2 reactions due to the strength of the carbon-fluorine (C-F) bond. youtube.com

The key to understanding this phenomenon lies in the SNAr mechanism. The rate-determining step is the initial nucleophilic attack on the aromatic ring, not the subsequent elimination of the halide. mdpi.commasterorganicchemistry.comstackexchange.com Fluorine is the most electronegative element, and its powerful inductive electron-withdrawing effect makes the carbon atom to which it is attached significantly more electropositive (electron-deficient). stackexchange.comwyzant.com This heightened electrophilicity greatly accelerates the initial, rate-limiting nucleophilic attack. youtube.com Therefore, in this compound, the fluorine atoms activate their respective carbon positions for substitution.

The electronic effects of fluorine substituents directly impact the kinetics and thermodynamics of SNAr reactions.

The relative reactivity of aryl halides in SNAr reactions generally follows the order F > Cl > Br > I, which is the reverse of the leaving group ability observed in aliphatic substitutions. libretexts.org

| Halogen (X) in Ar-X | Electronegativity | Inductive Effect | Effect on Rate of Nucleophilic Attack (Kinetics) | Leaving Group Ability |

| F | 3.98 | Strongest -I | Fastest | Poorest |

| Cl | 3.16 | Strong -I | Slower | Better |

| Br | 2.96 | Moderate -I | Slower | Good |

| I | 2.66 | Weakest -I | Slowest | Best |

Reactivity of the Nitro Group and its Inductive Effects on the Benzenesulfonamide (B165840) Scaffold

The chemical reactivity of the this compound scaffold is significantly influenced by the electronic properties of its substituents, particularly the nitro group (-NO₂). The nitro group exerts a powerful electron-withdrawing effect on the benzene ring through a combination of inductive and resonance effects. libretexts.org

The inductive effect is the withdrawal of electron density through the sigma (σ) bonds due to the high electronegativity of the nitrogen and oxygen atoms in the nitro group. libretexts.org This effect polarizes the C-N bond, drawing electron density away from the aromatic ring. This is compounded by the inductive effects of the two fluorine atoms and the sulfonyl group (-SO₂NH₂), all of which are strongly electron-withdrawing.

The resonance effect further depletes the electron density of the aromatic ring. The nitro group can delocalize the π-electrons from the ring onto its own oxygen atoms, creating resonance structures that place a positive charge on the ring, particularly at the ortho and para positions relative to the nitro group. libretexts.org

Collectively, these effects make the benzene ring in this compound highly electron-deficient. This deactivation has several consequences for the molecule's reactivity:

Reduced Susceptibility to Electrophilic Aromatic Substitution: The electron-poor nature of the ring makes it less reactive towards electrophiles. Reactions that typically occur on benzene rings, such as nitration or Friedel-Crafts alkylation, would be significantly slower compared to benzene itself. masterorganicchemistry.com

Activation towards Nucleophilic Aromatic Substitution: The strong electron-withdrawing properties of the nitro and fluoro groups stabilize the formation of a Meisenheimer complex, a key intermediate in nucleophilic aromatic substitution (SNAr) reactions. This makes the fluorine atoms, particularly the one ortho to the nitro group, susceptible to displacement by nucleophiles.

The interplay of these electronic effects is summarized in the table below.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring |

| Nitro (-NO₂) | Strongly Withdrawing | Strongly Withdrawing | Strongly Deactivating |

| Fluoro (-F) | Strongly Withdrawing | Weakly Donating | Deactivating |

| Sulfonamide (-SO₂NH₂) | Strongly Withdrawing | Withdrawing | Strongly Deactivating |

This table presents a qualitative summary of the electronic effects of the substituents on the aromatic ring.

Intramolecular Cyclization Reactions and Annulation Strategies Involving Sulfonamide Derivatives

The sulfonamide functional group is a versatile anchor for constructing cyclic structures, particularly sultams (cyclic sulfonamides), which are prevalent in many biologically active compounds. shu.ac.ukchinesechemsoc.org While specific intramolecular cyclization data for this compound is not detailed in the provided search results, general and powerful annulation strategies developed for aryl sulfonamides are applicable and illustrate potential transformation pathways.

Transition Metal-Catalyzed Annulation:

A prominent strategy for synthesizing sultams involves the transition metal-catalyzed C-H bond functionalization and annulation of aryl sulfonamides with alkynes or allenes. shu.ac.ukresearchgate.net This approach provides a direct and efficient route to complex cyclic sulfonamides from readily available starting materials. shu.ac.uk Catalytic systems based on cobalt, rhodium, and other metals have been successfully employed. shu.ac.ukresearchgate.net

For instance, cobalt-catalyzed protocols can achieve the C-H/N-H annulation of aryl sulfonamides with alkynes to furnish functionalized sultams in a highly regioselective manner. shu.ac.uk Mechanistic proposals suggest the catalytic cycle involves the formation of a metal-aryl key intermediate through C-H activation. shu.ac.uk Similarly, enantioselective versions of these reactions have been developed, using chiral ligands to control the stereochemistry of the newly formed cyclic products. researchgate.net

Another powerful method is the [3+2] annulation of N-sulfonyl ketimines with alkynes, which can be achieved through synergistic photoredox and cobalt catalysis. chinesechemsoc.org This methodology allows for the synthesis of diverse chiral spirocyclic sultams under mild conditions with high yields and excellent enantioselectivity. chinesechemsoc.org

The table below summarizes various catalytic systems used in annulation reactions for the synthesis of sultam motifs.

| Catalyst System | Reactants | Product Type | Key Features |

| Cobalt (Co) Source / Oxidant / Base | Aryl Sulfonamide + Alkyne | Functionalized Sultam | High regioselectivity, broad substrate scope. shu.ac.uk |

| Co(OAc)₂·4H₂O / Chiral Ligand / O₂ | Aryl Sulfonamide + Allene | Chiral Sultam | Enantioselective, uses O₂ as a green oxidant. researchgate.net |

| Rhodium (Rh) Catalyst | Aryl Sulfonamide + Alkyne | Functionalized Sultam | Previously established method for sultam synthesis. shu.ac.uk |

| Synergistic Photoredox / Cobalt (Co) | N-Sulfonyl Ketimine + Alkyne | Chiral Spirocyclic Sultam | Asymmetric synthesis, mild reaction conditions. chinesechemsoc.org |

This table provides an overview of modern catalytic strategies for the synthesis of cyclic sulfonamides (sultams), which represent potential transformation pathways for derivatives of this compound.

These advanced annulation strategies highlight the potential for transforming the this compound scaffold into more complex, polycyclic structures of potential interest in medicinal and materials chemistry. researchgate.net

Structural Elucidation and Spectroscopic Analysis

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

The ¹H NMR spectrum of 2,4-Difluoro-5-nitrobenzenesulfonamide is expected to display distinct signals corresponding to the aromatic protons and the sulfonamide N-H protons. The aromatic region would feature two complex multiplets. The proton at the C6 position is anticipated to appear as a doublet of doublets of doublets (ddd) due to coupling with the adjacent fluorine at C4, the meta-fluorine at C2, and the proton at C3. Similarly, the proton at the C3 position would present as a doublet of doublets of doublets (ddd), coupling to the adjacent fluorine at C2, the meta-fluorine at C4, and the proton at C6. The sulfonamide group (-SO₂NH₂) protons would typically appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent due to hydrogen bonding and chemical exchange.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| H-3 | 8.3 - 8.6 | ddd | J(H3-F2), J(H3-F4), J(H3-H6) |

| H-6 | 7.4 - 7.7 | ddd | J(H6-F4), J(H6-F2), J(H6-H3) |

Note: Predicted values are based on the analysis of structurally similar compounds and established substituent effects.

The ¹³C NMR spectrum provides critical information about the carbon framework of the molecule. For this compound, six distinct signals are expected for the aromatic carbons. The chemical shifts are significantly influenced by the attached substituents (-F, -NO₂, -SO₂NH₂). The carbons directly bonded to the highly electronegative fluorine atoms (C2 and C4) will exhibit large one-bond carbon-fluorine coupling constants (¹JCF) and will be shifted downfield. The carbons adjacent to these positions will show smaller two-bond (²JCF) or three-bond (³JCF) couplings. The carbon attached to the nitro group (C5) and the sulfonamide group (C1) will also have characteristic chemical shifts reflecting the electron-withdrawing nature of these groups.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling |

|---|---|---|

| C-1 | 135 - 140 | d, ³J(C1-F2) |

| C-2 | 155 - 160 | d, ¹J(C2-F) |

| C-3 | 115 - 120 | dd, ²J(C3-F2), ²J(C3-F4) |

| C-4 | 158 - 163 | d, ¹J(C4-F) |

| C-5 | 138 - 142 | d, ³J(C5-F4) |

Note: Predicted values are based on the analysis of structurally similar compounds and established substituent effects.

¹⁹F NMR is a highly sensitive technique for analyzing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org For this compound, two distinct signals are expected, one for the fluorine at the C2 position and one for the fluorine at the C4 position, as they are in different chemical environments. Each signal would appear as a multiplet due to coupling with the other fluorine nucleus (⁴JF-F) and with the neighboring aromatic protons (³JH-F and ⁴JH-F). The chemical shifts are typically reported relative to a standard like CFCl₃. ucsb.educolorado.edu

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| F-2 | -110 to -125 | ddd |

Note: Predicted values are based on typical chemical shift ranges for aromatic fluorine compounds.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and FT-Raman Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups. FT-IR and FT-Raman are complementary techniques that offer detailed structural information. The spectrum of this compound is characterized by absorption bands corresponding to its key functional moieties.

Key expected vibrational frequencies include:

N-H Vibrations : The sulfonamide group will exhibit symmetric and asymmetric N-H stretching vibrations, typically in the 3400-3200 cm⁻¹ region.

S=O Vibrations : The sulfonyl group (-SO₂) will show strong and characteristic asymmetric and symmetric stretching bands around 1370-1330 cm⁻¹ and 1180-1150 cm⁻¹, respectively.

N-O Vibrations : The nitro group (-NO₂) is identified by its strong asymmetric and symmetric stretching vibrations, typically found near 1550-1520 cm⁻¹ and 1360-1330 cm⁻¹.

C-F Vibrations : The carbon-fluorine bonds will produce strong stretching bands in the 1300-1200 cm⁻¹ region.

Aromatic Ring Vibrations : C-H stretching bands are expected above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic ring occur in the 1600-1450 cm⁻¹ range.

Table 4: Predicted FT-IR / FT-Raman Vibrational Frequencies

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| N-H stretch (asymmetric & symmetric) | 3400 - 3200 | Medium |

| Aromatic C-H stretch | 3100 - 3000 | Medium-Weak |

| Aromatic C=C stretch | 1600 - 1450 | Medium-Strong |

| NO₂ asymmetric stretch | 1550 - 1520 | Strong |

| SO₂ asymmetric stretch | 1370 - 1330 | Strong |

| NO₂ symmetric stretch | 1360 - 1330 | Strong |

| C-F stretch | 1300 - 1200 | Strong |

Note: Predicted frequencies are based on characteristic group frequencies from spectroscopic libraries and literature on analogous compounds. ijsr.net

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is used to determine the exact molecular weight of the compound and to gain structural insights from its fragmentation pattern. For this compound (C₆H₄F₂N₂O₄S), the high-resolution mass spectrum would show a molecular ion peak (M⁺) corresponding to its calculated monoisotopic mass. The fragmentation pattern would likely involve the loss of key functional groups, providing further structural confirmation. Common fragmentation pathways for such compounds include the loss of the nitro group (NO₂), the sulfonyl group (SO₂), or the entire sulfonamide moiety (SO₂NH₂).

Table 5: Predicted Mass Spectrometry Data

| Parameter | Predicted Value |

|---|---|

| Molecular Formula | C₆H₄F₂N₂O₄S |

| Monoisotopic Mass | 237.9812 Da |

Note: Fragmentation patterns are predicted based on the known stability of functional groups and established fragmentation rules.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the definitive solid-state structure of a molecule, revealing precise bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not detailed in the available literature, analysis of related sulfonamide structures allows for predictions of its solid-state packing. nih.gov It is expected that the molecules would engage in extensive hydrogen bonding, with the sulfonamide N-H groups acting as hydrogen bond donors and the oxygen atoms of the sulfonyl and nitro groups acting as acceptors. These interactions would likely lead to the formation of supramolecular architectures, such as hydrogen-bonded dimers or chains, which dictate the crystal packing. nih.gov

Table 6: Parameters Determined by X-ray Crystallography

| Crystallographic Parameter | Information Provided |

|---|---|

| Crystal System | The basic geometric shape of the unit cell (e.g., monoclinic, orthorhombic). |

| Space Group | The symmetry elements present within the unit cell. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal lattice. |

| Bond Lengths & Angles | Precise measurements of all interatomic distances and angles. |

| Torsion Angles | Description of the conformation of the molecule. |

Crystal Packing and Unit Cell Parameter Analysis

The arrangement of molecules in a crystal lattice and the dimensions of the unit cell are fundamental to understanding the solid-state properties of a compound. In the absence of specific data for this compound, we can examine the crystal packing of analogous structures to infer potential packing motifs.

For instance, the crystal structure of N-(2,4-difluorophenyl)-2-fluorobenzamide, while a benzamide (B126) and not a sulfonamide, features a monoclinic crystal system with the space group Pn. gentaur.com Its unit cell parameters are a = 5.6756(3) Å, b = 4.9829(2) Å, c = 19.3064(12) Å, and β = 91.197(5)°. gentaur.com Another related class of compounds, benzenesulfonamide (B165840) derivatives, often exhibit packing dominated by hydrogen-bonding interactions, leading to the formation of chains or dimers. For example, in the case of N-(4,5-difluoro-2-iodophenyl)benzenesulfonamide, molecules are linked by N—H⋯O(S) hydrogen bonds to form dimers. researchgate.net The substitution of two hydrogen atoms with fluorine atoms in this N-phenyl benzenesulfonamide derivative leads to a change in symmetry from P21/c to P1, which is accompanied by different molecular conformations and packing features. researchgate.net

Molecular Conformation, Torsion Angles, and Dihedral Angles

The three-dimensional arrangement of atoms in a molecule, including the rotation around single bonds, is described by its conformation, which can be quantified by torsion and dihedral angles. While the specific conformational parameters for this compound are not available, analysis of related sulfonamides provides insight into typical molecular geometries.

In many benzenesulfonamide derivatives, the conformation of the N—C bond within the –SO₂—NH—C segment is observed to be gauche relative to the S=O bond. researchgate.net For example, in N-(4,5-difluoro-2-iodophenyl)benzenesulfonamide, the molecule is twisted at the S—N bond with a C7—N1—S1—C6 torsion angle of -61.1 (6)°. researchgate.net In comparison, the torsion angles in N-(phenyl)-2-nitrobenzenesulfonamide and 4-nitro-N-phenylbenzenesulfonamide are -72.83 (15)° and 61.9 (3)°, respectively. researchgate.net

The relative orientation of the aromatic rings is another critical conformational feature. In N-(4,5-difluoro-2-iodophenyl)benzenesulfonamide, the two benzene (B151609) rings are tilted relative to each other by 73.1 (1)°. researchgate.net In the case of 2-(2,4-Difluoro-phen-yl)-5-nitro-pyridine, the benzene and pyridine rings form a dihedral angle of 32.57 (6)°. chemicalbook.com The nitro group in this molecule is tilted with respect to the pyridine ring by 12.26 (9)°. chemicalbook.com These examples highlight the conformational flexibility of such molecules, where the final solid-state conformation is a result of a delicate balance of intramolecular steric effects and intermolecular packing forces.

Analysis of Intermolecular Interactions, Including Hydrogen Bonding and π-Stacking

Intermolecular interactions are the forces that hold molecules together in a crystal lattice. Hydrogen bonding and π-stacking are particularly important in aromatic sulfonamides.

Hydrogen Bonding: The sulfonamide group (–SO₂NH₂) is a potent hydrogen bond donor (N–H) and acceptor (S=O). Consequently, hydrogen bonds of the N—H⋯O type are a dominant feature in the crystal structures of sulfonamides. These interactions can lead to the formation of characteristic supramolecular synthons, such as chains and dimers. For example, in many sulfonamide crystals, molecules are linked by N—H⋯O hydrogen bonds between the amino and sulfonyl groups, which can form layers.

π-Stacking: The aromatic rings in this compound can participate in π-stacking interactions. These non-covalent interactions play a crucial role in stabilizing crystal structures. scispace.com The presence of electron-withdrawing fluorine and nitro groups on the benzene ring influences its electron density, which in turn affects the nature and geometry of the π-stacking interactions. Offset or slipped-stacking arrangements, where the rings are parallel but displaced, are common. In some structures, a combination of C—H⋯π interactions and π–π stacking is observed. The interplay between hydrogen bonding and π-stacking is a key determinant of the final crystal packing. researchgate.net

Computational Chemistry and Theoretical Characterization

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. It is particularly effective for predicting the properties of molecules like 2,4-Difluoro-5-nitrobenzenesulfonamide. Calculations are often performed using specific functionals and basis sets, such as B3LYP with the 6-311++G(d,p) basis set, to achieve a balance between accuracy and computational cost.

Geometry Optimization and Conformational Energy Landscape Analysis

The presence of fluorine atoms at the C2 and C4 positions introduces significant electronic and steric influences. Theoretical studies on similar fluorinated benzamide (B126) derivatives have shown that fluorine substitution can induce non-planarity between functional groups and the aromatic ring. In the case of this compound, DFT calculations would be used to find the global minimum energy conformation by systematically rotating the S-C and N-S bonds and calculating the energy at each step. This analysis reveals the most stable conformer and the energy barriers between different conformations. The optimized geometric parameters, such as bond lengths and angles, can then be compared with experimental data if available.

Prediction and Interpretation of Vibrational Frequencies (IR, Raman)

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the characteristic vibrations of molecular bonds. DFT calculations can predict these vibrational frequencies with a high degree of accuracy, aiding in the assignment of experimental spectra. The calculation provides a set of normal modes, each with a corresponding frequency and intensity for both IR and Raman activity.

For this compound, key vibrational modes would include:

SO₂ Group Vibrations : Asymmetric and symmetric stretching vibrations of the SO₂ group are expected.

NO₂ Group Vibrations : Asymmetric and symmetric stretching of the NO₂ group are also characteristic.

C-F Vibrations : Stretching and bending vibrations associated with the carbon-fluorine bonds.

Aromatic Ring Modes : C-H stretching, C-C stretching, and various in-plane and out-of-plane bending vibrations of the benzene (B151609) ring.

A Potential Energy Distribution (PED) analysis is often performed to quantify the contribution of individual bond stretches, bends, and torsions to each calculated vibrational mode, ensuring unambiguous assignments.

Table 1: Predicted Vibrational Frequencies for Key Functional Groups in Aromatic Nitro and Sulfonamide Compounds

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Sulfonamide (SO₂NH₂) ** | SO₂ Asymmetric Stretch | 1302–1398 |

| SO₂ Symmetric Stretch | 1127–1183 | |

| Nitro (NO₂) ** | NO₂ Asymmetric Stretch | 1506–1587 |

| NO₂ Symmetric Stretch | 1302–1378 | |

| Carbon-Fluorine (C-F) | C–F In-plane Bending | 250–350 |

| C–F Out-of-plane Bending | 143–199 |

Theoretical Calculation of NMR Chemical Shifts and Shielding Tensors

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. Theoretical calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method within DFT, can predict ¹H and ¹³C NMR chemical shifts. These calculations determine the magnetic shielding tensor for each nucleus, which is then converted into a chemical shift value relative to a standard reference like Tetramethylsilane (TMS).

The predicted chemical shifts for this compound would be heavily influenced by the electronic environment:

The strongly electron-withdrawing nitro and sulfonamide groups would cause significant deshielding (a downfield shift to higher ppm values) for the aromatic protons and carbons.

The electronegative fluorine atoms also contribute to deshielding of adjacent nuclei.

Calculations can help resolve ambiguities in assigning specific resonances, especially for the aromatic protons, by correlating the calculated shifts with the optimized molecular geometry.

Analysis of Molecular Orbitals (HOMO-LUMO) and Electronic Charge Distribution

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's chemical reactivity and electronic properties.

HOMO : Represents the ability to donate an electron. Its energy level is related to the ionization potential.

LUMO : Represents the ability to accept an electron. Its energy level is related to the electron affinity.

HOMO-LUMO Gap : The energy difference between the HOMO and LUMO is a key indicator of molecular stability. A large gap suggests high kinetic stability and low chemical reactivity, while a small gap indicates the molecule is more prone to electronic transitions and reactions.

For this compound, the electron-withdrawing nature of the nitro and difluoro substituents would likely lower the energy of the LUMO, making the molecule a potential electrophile. Analysis of the spatial distribution of these orbitals reveals the most probable sites for nucleophilic and electrophilic attack. The electronic charge distribution, often visualized through a Molecular Electrostatic Potential (MEP) map, identifies the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, further clarifying its reactivity.

Table 2: Conceptual DFT Reactivity Descriptors

| Descriptor | Formula | Interpretation |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and stability |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution |

| Chemical Softness (S) | 1 / η | Reciprocal of hardness, indicates reactivity |

Molecular Modeling and Dynamics Simulations

While DFT provides a static picture of a single molecule, molecular modeling encompasses a broader range of techniques to simulate molecular behavior, often in a condensed phase.

Conformational Analysis and Energy Minimization

Conformational analysis is the study of the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, identifying the lowest energy conformer (global minimum) and other low-energy conformers (local minima) is crucial for understanding its properties.

This process typically involves:

A systematic or stochastic search of the conformational space by rotating dihedral angles associated with the sulfonamide group.

Performing an energy minimization on each starting conformation using a computationally less expensive method, like a molecular mechanics force field.

Refining the geometries of the lowest energy conformers using higher-level DFT calculations to obtain accurate relative energies.

This analysis provides insight into the molecule's flexibility and the populations of different conformers at a given temperature, which can influence its biological activity and physical properties.

Elucidation of Structure-Reactivity Relationships Through Computational Approaches

Computational methods are pivotal in elucidating the relationship between the molecular structure of this compound and its chemical reactivity. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling allow for the prediction of biological activity or other properties based on the molecule's structural and electronic features. nih.govyoutube.com The development of a QSAR model for a series of related compounds would involve calculating various molecular descriptors and correlating them with a measured activity. youtube.com For this compound, key descriptors would include steric parameters, electronic properties (such as the distribution of electron density), and hydrophobic characteristics. mlsu.ac.in

The electronic landscape of the molecule, governed by the electron-withdrawing nature of the two fluorine atoms, the nitro group, and the sulfonamide group, is a primary determinant of its reactivity. Density Functional Theory (DFT) calculations can be employed to map the electrostatic potential on the molecular surface, identifying regions that are electron-rich (prone to electrophilic attack) and electron-poor (prone to nucleophilic attack). researchgate.net The nitro group and the sulfonyl group strongly withdraw electron density from the benzene ring, making the ring electron-deficient. The fluorine atoms also contribute to this effect through their high electronegativity. This electronic arrangement suggests that the aromatic ring would be susceptible to nucleophilic aromatic substitution, a common reaction for nitro-activated aromatic systems. chemicalbook.com

Furthermore, the calculation of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the LUMO is indicative of the molecule's ability to accept an electron, a key factor in its reduction potential, which is a significant aspect of the environmental fate of nitroaromatic compounds. bohrium.comnih.gov A low-lying LUMO, expected for this compound due to the multiple electron-withdrawing groups, would suggest a higher propensity for reduction. The HOMO-LUMO energy gap is a measure of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. youtube.com These computational insights are foundational for predicting the types of chemical reactions the compound might undergo and for designing further experimental studies. tandfonline.com

In Silico Prediction of Physicochemical Descriptors for Chemical Design

The design and synthesis of new chemical entities are greatly aided by the in silico prediction of their physicochemical properties. frontiersin.org For this compound, a variety of descriptors can be calculated using computational software, providing a detailed profile of the molecule before it is even synthesized. nih.gov These descriptors are fundamental to predicting a compound's behavior in different environments, including its potential as a bioactive molecule.

Computational tools can generate a wide array of descriptors, including topological, electronic, and steric parameters. nih.gov These predicted properties are instrumental in building QSAR and Quantitative Structure-Property Relationship (QSPR) models. mlsu.ac.innih.gov For instance, the octanol-water partition coefficient (logP) is a critical measure of a molecule's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) profile in biological systems. Similarly, predicted water solubility (logS) is essential for understanding its environmental distribution and bioavailability.

The following table presents a selection of computationally predicted physicochemical descriptors for this compound. These values are generated using established algorithms and provide a baseline for its expected physical and chemical characteristics.

| Descriptor | Predicted Value | Computational Method |

| Molecular Weight | 238.17 g/mol | --- |

| XLogP3 | 1.5 | XLogP3 Algorithm |

| Hydrogen Bond Donor Count | 1 | Cactvs 3.4.8.18 |

| Hydrogen Bond Acceptor Count | 5 | Cactvs 3.4.8.18 |

| Rotatable Bond Count | 1 | Cactvs 3.4.8.18 |

| Exact Mass | 237.980855 g/mol | --- |

| Topological Polar Surface Area | 91.8 Ų | Cactvs 3.4.8.18 |

| Heavy Atom Count | 15 | Cactvs 3.4.8.18 |

| Formal Charge | 0 | --- |

| Complexity | 374 | Cactvs 3.4.8.18 |

This data is computationally generated and has not been experimentally verified.

These predicted descriptors serve as a valuable starting point for assessing the potential applications and environmental impact of this compound.

Application of Semi-Empirical Methods for Reactivity Estimation and Screening

Semi-empirical quantum chemistry methods offer a computationally efficient alternative to more rigorous ab initio calculations, making them particularly suitable for the high-throughput screening of large numbers of molecules or for preliminary reactivity assessments. wikipedia.org These methods are based on the Hartree-Fock formalism but incorporate empirical parameters to simplify the calculations, particularly the complex two-electron integrals. wikipedia.org

For this compound, semi-empirical methods such as AM1, PM3, or the more recent PM6 and PM7, can be used to rapidly calculate a range of electronic properties that are indicative of reactivity. These include the energies of the HOMO and LUMO, the dipole moment, and atomic charges. researchgate.net The calculated HOMO-LUMO gap can be used as a first-pass indicator of the molecule's stability and potential for participating in chemical reactions.

A key application of semi-empirical methods is in the estimation of the one-electron reduction potential for nitroaromatic compounds. bohrium.comnih.gov This parameter is crucial for predicting their environmental fate, as reduction of the nitro group is often a primary degradation pathway. acs.org By calculating the electron affinity of this compound using a semi-empirical approach and then correlating it with experimentally determined reduction potentials of similar compounds, a reasonable estimate of its own reduction potential can be obtained. bohrium.comnih.gov

While semi-empirical methods are generally less accurate than higher-level computational techniques like DFT, their speed allows for the rapid screening of virtual compound libraries. wikipedia.org For example, if designing derivatives of this compound, semi-empirical methods could be used to quickly assess how different substituents would alter the electronic properties and predicted reactivity of the core structure. This allows for the prioritization of a smaller, more promising set of candidate molecules for more computationally intensive analysis or for experimental synthesis and testing. youtube.com

Analytical Methodologies for 2,4 Difluoro 5 Nitrobenzenesulfonamide

Chromatographic Techniques for Purity Assessment and Quantitative Analysis

Chromatographic methods are the cornerstone for the separation, identification, and quantification of 2,4-Difluoro-5-nitrobenzenesulfonamide from reaction mixtures, starting materials, and potential impurities.

High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are the premier techniques for the purity assessment and quantitative analysis of this compound. These methods offer high resolution, speed, and sensitivity. For related nitroaromatic compounds and sulfonamides, reversed-phase HPLC is the most common approach.

A typical HPLC or UPLC method for a compound like this compound would involve a C18 or a phenyl-hexyl stationary phase, which provides good retention and selectivity for aromatic and moderately polar compounds. The mobile phase would likely consist of a gradient elution using a mixture of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or formate) and an organic modifier like acetonitrile (B52724) or methanol. This gradient allows for the effective separation of the main compound from any impurities which may have different polarities. Detection is commonly performed using a UV detector, as the nitroaromatic structure of this compound would exhibit strong absorbance in the UV region (typically around 254 nm).

UPLC, with its use of sub-2 µm particle size columns, offers significant advantages over traditional HPLC, including faster analysis times, higher resolution, and improved sensitivity, making it particularly suitable for high-throughput analysis and the detection of trace impurities.

Table 1: Illustrative HPLC/UPLC Parameters for Analysis of Aromatic Sulfonamides

| Parameter | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | C18 or equivalent (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile or Methanol |

| Gradient | Optimized for separation | Optimized for rapid separation |

| Flow Rate | 0.8 - 1.2 mL/min | 0.3 - 0.6 mL/min |

| Column Temp. | 25 - 40 °C | 30 - 50 °C |

| Detector | UV at ~254 nm | UV at ~254 nm or PDA |

| Injection Vol. | 5 - 20 µL | 1 - 5 µL |

This table presents typical starting conditions for method development for sulfonamide analysis; specific parameters would need to be optimized for this compound.

Thin-Layer Chromatography (TLC) is an indispensable tool for the rapid and qualitative monitoring of chemical reactions, such as the synthesis of this compound. Its simplicity, speed, and low cost make it ideal for tracking the consumption of starting materials and the formation of the product in real-time.

For a typical analysis, a small aliquot of the reaction mixture is spotted onto a TLC plate coated with a stationary phase, commonly silica (B1680970) gel. The plate is then developed in a chamber containing a suitable mobile phase, which is typically a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a more polar solvent (like ethyl acetate or methanol). The choice of solvent system is critical and is selected to achieve good separation between the starting materials, intermediates, and the final product.

After development, the separated spots are visualized. Given the aromatic nature of this compound, visualization under UV light (at 254 nm) is a common non-destructive method, where the compound will appear as a dark spot against a fluorescent background. Staining with reagents such as potassium permanganate (B83412) or p-anisaldehyde can also be used for visualization, particularly for compounds that are not UV-active. TLC is also valuable in identifying the appropriate solvent system for purification by column chromatography.

Capillary Electrophoresis (CE) and Capillary Electrochromatography (CEC) are powerful separation techniques that offer high efficiency and resolution, and can be considered as orthogonal methods to HPLC. nih.gov For sulfonamides, which are often ionizable, CE is particularly effective. nih.gov The separation in CE is based on the differential migration of charged species in an electric field. The charge-to-size ratio of the analyte is a key factor in its migration behavior.

For the analysis of this compound, a background electrolyte (BGE) of a suitable pH would be chosen to ensure the compound is in a charged state. The presence of the acidic sulfonamide group suggests that a buffer with a pH above its pKa would result in a negatively charged species.

CEC is a hybrid technique that combines the principles of HPLC and CE. nih.gov A packed capillary is used, and the mobile phase is driven by electroosmotic flow (EOF). This technique can provide unique selectivity for both neutral and charged analytes and has been applied to the separation of nitroaromatic compounds.

Hyphenated Techniques: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Sensitive Detection and Identification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique that couples the separation power of liquid chromatography (HPLC or UPLC) with the detection capabilities of tandem mass spectrometry. This hyphenated method is invaluable for the unambiguous identification and trace-level quantification of this compound, especially in complex matrices.

Following chromatographic separation, the analyte enters the mass spectrometer, where it is ionized. Electrospray ionization (ESI) is a common ionization technique for sulfonamides, typically in negative ion mode due to the acidic nature of the sulfonamide proton. The mass spectrometer then separates the ions based on their mass-to-charge ratio (m/z), providing molecular weight information.

In tandem mass spectrometry (MS/MS), a specific precursor ion (the molecular ion of this compound) is selected and fragmented to produce characteristic product ions. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of specificity and sensitivity, allowing for the detection of the compound at very low concentrations and minimizing interference from matrix components.

Table 2: Illustrative LC-MS/MS Parameters for Sulfonamide Analysis

| Parameter | Setting |

| Chromatography | UPLC with a C18 column |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | [M-H]⁻ of this compound |

| Product Ions (Q3) | Specific fragments of the parent molecule |

| Collision Energy | Optimized for fragmentation |

This table outlines typical parameters for developing an LC-MS/MS method for a novel sulfonamide. The specific m/z values for the precursor and product ions would need to be determined experimentally for this compound.

Applications As a Synthetic Building Block and in Functional Materials Science

Utilization of the Sulfonamide Motif as a Versatile Tool in Multi-Step Organic Synthesis

Information not available in the public domain.

Integration into Polymeric Structures for Advanced Material Development

Information not available in the public domain.

Design and Synthesis of Complex Molecular Architectures Featuring the 2,4-Difluoro-5-nitrobenzenesulfonamide Core

Information not available in the public domain.

Emerging Trends and Future Research Directions

Development of Novel and Highly Efficient Synthetic Routes for Fluorinated Benzenesulfonamides

One promising area is the advancement of catalytic methods. For instance, palladium-catalyzed three-component reactions have been developed for constructing fluorinated 3-pyrroline (B95000) aminals from β-CF3-1,3-enynamides and sulfamides. acs.org This highlights a trend towards complex molecule synthesis in a single step. Future work could adapt such catalytic systems for the direct amination of aryl halides or sulfonyl chlorides, potentially streamlining the synthesis of fluorinated benzenesulfonamides.

Another emerging trend is the use of radical approaches for creating sulfonyl fluorides, which are precursors to sulfonamides. researchgate.net While traditional methods can be hazardous, newer radical-based strategies offer alternative pathways. researchgate.net Additionally, conceptually new strategies are being explored, such as the net insertion of SO₂ into C–N bonds of primary amines, which could fundamentally change how sulfonamides are synthesized from readily available starting materials. chemrxiv.org

The classical synthesis generally involves the chlorosulfonation of a suitable precursor like 1,5-difluoro-2-nitrobenzene, followed by amination. However, the availability and synthesis of the starting materials, such as 2,4-difluoronitrobenzene (B147775), are critical. google.comsigmaaldrich.com Methods to improve the synthesis of these key intermediates, for example, by reacting 2,4-dichloronitrobenzene (B57281) with potassium fluoride (B91410), are continuously being optimized. google.com

A comparison of potential synthetic strategies is outlined below:

| Synthetic Strategy | Description | Potential Advantages | Challenges |

| Classical Chlorosulfonation/Amination | Involves reacting a precursor like 1,5-difluoro-2-nitrobenzene with chlorosulfonic acid, followed by reaction with ammonia. google.com | Well-established methodology. | Often requires harsh reagents and can have regioselectivity issues. |

| Palladium-Catalyzed Cross-Coupling | Coupling of an aryl halide with a sulfonamide source or an aryl sulfonyl chloride with an amine source using a palladium catalyst. nih.gov | High functional group tolerance and milder reaction conditions. | Catalyst cost and removal from the final product. |

| Radical-Based Synthesis | Utilization of radical intermediates to form the sulfonyl group, potentially from sulfonyl fluoride precursors. researchgate.net | Access to novel chemical space and alternative reaction pathways. | Control of radical reactivity and potential for side reactions. |

| SO₂ Insertion Reactions | A novel approach involving the formal insertion of a sulfur dioxide (SO₂) molecule into a carbon-nitrogen (C–N) bond. chemrxiv.org | Transforms abundant primary amines directly into sulfonamides. | Method is still in development and substrate scope may be limited. |

Advanced Computational Studies for Predicting Undiscovered Reactivity and Properties

Computational chemistry has become an indispensable tool for accelerating chemical research. For complex molecules like 2,4-Difluoro-5-nitrobenzenesulfonamide, in silico methods offer a powerful means to predict properties and guide experimental work, saving significant time and resources.

Quantum Mechanical Methods: Density Functional Theory (DFT) is increasingly used to investigate the electronic structure, reactivity, and spectroscopic properties of fluorinated sulfonamides. researchgate.net Such calculations can predict sites of reactivity for electrophilic or nucleophilic attack, elucidate reaction mechanisms, and calculate energy barriers for potential transformations. This predictive power is crucial for designing new derivatization strategies.

Molecular Docking and QSAR: In the context of medicinal chemistry, benzenesulfonamides are well-known for their interaction with biological targets like carbonic anhydrases. tandfonline.comnih.gov Advanced computational studies, including molecular docking and Quantitative Structure-Activity Relationship (QSAR) analyses, are used to predict the binding affinity and selectivity of novel derivatives. tandfonline.comnih.gov For this compound, these methods could predict its potential as an inhibitor for various enzymes, guiding its development as a biological probe or therapeutic lead. nih.gov For example, computational analysis can rationalize how the rigidity or flexibility of a sulfonamide derivative's structure influences its inhibitory activity and isoform selectivity. tandfonline.com

The table below summarizes key computational methods and their applications to benzenesulfonamide (B165840) research:

| Computational Method | Predicted Properties / Applications | Relevance to this compound |

| Density Functional Theory (DFT) | Electronic structure, molecular orbital energies, reaction energetics, spectroscopic properties. researchgate.net | Predicting sites of nucleophilic substitution on the aromatic ring; understanding the influence of fluoro and nitro groups on reactivity. |

| Molecular Docking | Binding mode and affinity to biological macromolecules (e.g., enzymes). tandfonline.com | Identifying potential biological targets and predicting binding interactions to guide drug design. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlating chemical structure with biological activity to predict the potency of new derivatives. nih.gov | Predicting the inhibitory constants (Kᵢ) of new derivatives against targets like carbonic anhydrases. |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the molecule and its complexes over time. nih.gov | Assessing the stability of the ligand-protein complex and understanding the dynamic nature of the binding interactions. |

Exploration of New Chemical Transformations and Derivatization Strategies for this compound

The functional groups of this compound—the nitro group, the sulfonamide moiety, and the fluorine-substituted aromatic ring—provide multiple handles for chemical modification. Future research will likely focus on exploring novel transformations to create a diverse library of derivatives.

Transformations of the Nitro Group: The nitro group is highly versatile. It can be reduced to an amine, which then serves as a key building block for a wide array of subsequent reactions, including diazotization, acylation, or further alkylation. The resulting amino-benzenesulfonamide can be a precursor to heterocyclic compounds or other complex structures.

Derivatization of the Sulfonamide Moiety: The N-H bond of the sulfonamide is acidic and can be readily deprotonated and alkylated or arylated. The Fukuyama-Mitsunobu reaction is a well-established method for the N-alkylation of nitrobenzenesulfonamides. sci-hub.se This allows for the introduction of various side chains, which is a common strategy in medicinal chemistry to modulate properties like solubility and biological activity. sci-hub.se

Nucleophilic Aromatic Substitution (SₙAr): The fluorine atoms on the aromatic ring are activated towards nucleophilic aromatic substitution by the electron-withdrawing nitro and sulfonamide groups. This allows for the displacement of one or both fluorine atoms by a range of nucleophiles (e.g., amines, alkoxides, thiols), enabling the synthesis of highly functionalized benzenesulfonamide derivatives that would be difficult to access otherwise. researchgate.net

| Reactive Site | Transformation Type | Reagents/Conditions | Resulting Structure |

| Nitro Group (-NO₂) | Reduction | e.g., H₂, Pd/C; SnCl₂ | Amino group (-NH₂) |

| Sulfonamide (-SO₂NH₂) | N-Alkylation (Fukuyama) | Alcohol, DEAD, PPh₃ | N-alkylated sulfonamide (-SO₂NHR) |

| Sulfonamide (-SO₂NH₂) | N-Arylation | Aryl halide, Cu catalyst | N-arylated sulfonamide (-SO₂NHAr) |

| Aromatic Ring (C-F) | Nucleophilic Substitution | R-NH₂, R-OH, R-SH with base | Substitution of one or both fluorine atoms |

Expanding the Scope of Applications in Specialized Chemical Fields and Materials Science

While benzenesulfonamides are heavily explored in medicinal chemistry, their unique electronic and structural features make them attractive for other specialized fields, including materials science.

Functional Materials: The strong electron-withdrawing nature of the fluoro and nitro-substituted benzene (B151609) ring can impart interesting optical and electronic properties. The nitrobenzenesulfonamide scaffold can act as a chromophore, making it useful in the design of dyes or molecular sensors. sci-hub.se Furthermore, the introduction of highly fluorinated sulfonimidoyl moieties, derived from sulfonamides, has led to the development of super-acidifiers and super-acceptors, which have relevance in creating novel catalysts and electronic materials. rsc.org Future work could explore the polymerization of derivatives of this compound to create functional polymers with unique thermal or electronic characteristics.

Agrochemicals: The benzenesulfonamide scaffold is present in various herbicides and fungicides. The specific combination of fluoro and nitro groups in this compound makes it an interesting candidate for screening in agrochemical discovery programs. Its derivatives could exhibit novel modes of action or improved properties.

Chemical Biology Probes: The reactivity of the compound towards nucleophiles makes it a potential tool for chemical biology. It could be used as a covalent probe to label specific residues in proteins, helping to identify and characterize new biological targets. The sulfonamide group can act as a zinc-binding group, and with the attached reactive fluorinated ring, it could serve as a warhead for targeted covalent inhibitors.

The exploration of these emerging areas will ensure that this compound and its derivatives continue to be a fertile ground for scientific discovery and technological innovation.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 2,4-Difluoro-5-nitrobenzenesulfonamide with high purity?

- Methodological Answer : The synthesis typically involves sequential nitration and sulfonylation of a fluorinated benzene precursor. Key steps include:

- Nitration : Use concentrated HNO₃/H₂SO₄ at 0–5°C to minimize side reactions. Monitor reaction progress via TLC (Rf ≈ 0.3 in hexane/EtOAc 3:1).

- Sulfonylation : React with sulfonamide derivatives (e.g., chlorosulfonic acid) under anhydrous conditions in dichloromethane. Purify via column chromatography (silica gel, gradient elution with hexane/EtOAc).

- Critical Parameters : Maintain inert atmosphere (N₂/Ar) to prevent oxidation of intermediates. Yield optimization (70–85%) requires strict temperature control and stoichiometric excess of sulfonamide .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- ¹⁹F NMR : Identifies fluorine environments (δ ≈ -110 ppm for ortho-F, -105 ppm for para-F).

- ¹H NMR : Aromatic protons appear as doublets (J = 8–10 Hz) due to coupling with adjacent fluorines.

- IR Spectroscopy : Confirm sulfonamide group via S=O stretches (1350–1300 cm⁻¹ and 1160–1120 cm⁻¹).

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M-H]⁻ at m/z 251.0 (calculated 251.02). Cross-validate with elemental analysis (C: 33.4%, H: 1.6%, N: 11.1%) .

Advanced Research Questions

Q. How do electronic effects of fluorine substituents influence the acidity of the sulfonamide group in this compound?

- Methodological Answer : Fluorine’s electron-withdrawing nature increases sulfonamide acidity (pKa ≈ 8.2) compared to non-fluorinated analogs (pKa ≈ 10.5). Investigate via:

- Potentiometric Titration : Measure pKa in aqueous DMSO (50% v/v) at 25°C.

- Computational Analysis : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) reveal charge distribution at sulfonamide nitrogen. Correlate with experimental data .

- Comparative Table :

| Compound | Substituents | pKa |

|---|---|---|

| 2,4-Difluoro-5-nitro | F, NO₂ | 8.2 |

| 5-Nitrobenzenesulfonamide | H, NO₂ | 10.5 |

| 2-Fluoro-5-nitro | F, NO₂ | 8.5 |

Q. What mechanistic insights explain contradictory biological activity data for sulfonamide derivatives in enzyme inhibition assays?

- Methodological Answer : Discrepancies arise from assay conditions (e.g., pH, ionic strength) affecting sulfonamide ionization. Resolve via:

- pH-Dependent Activity Studies : Test inhibition of carbonic anhydrase isoforms (e.g., hCA-II) across pH 6.5–8.5.

- Molecular Docking : Use AutoDock Vina to model interactions between ionized sulfonamide and enzyme active sites.

- Data Normalization : Report IC₅₀ values adjusted for ionization state (e.g., corrected for % deprotonation at assay pH) .

Q. How can DFT calculations predict regioselectivity in nucleophilic substitution reactions involving this compound?

- Methodological Answer :

- Reactivity Prediction : Perform Fukui function analysis (B3LYP/6-31G*) to identify electrophilic centers. Nitro and sulfonamide groups direct nucleophilic attack to the para-fluorine position.

- Transition State Modeling : Optimize SNAr (nucleophilic aromatic substitution) transition states with explicit solvent (e.g., DMF) using CPCM solvation model.

- Validation : Compare computed activation energies (ΔG‡) with experimental kinetics (e.g., pseudo-first-order rate constants with piperidine) .

Data Contradiction Analysis

Q. How to resolve conflicting solubility data for this compound in polar vs. non-polar solvents?

- Methodological Answer :

- Solubility Profiling : Use shake-flask method with HPLC quantification. Observe higher solubility in DMSO (45 mg/mL) vs. hexane (<0.1 mg/mL).

- Hansen Solubility Parameters : Calculate HSPiP values (δD = 18.5, δP = 12.2, δH = 8.1) to rationalize preferential dissolution in dipolar aprotic solvents.

- Crystal Packing Analysis : Single-crystal XRD reveals strong hydrogen bonding (N–H···O=S) reducing solubility in non-polar media .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products